Kdm4D-IN-1

KDM4D Histone Demethylase Inhibitor Potency

Pan-KDM4 inhibitors obscure isoform-specific biology, confounding epigenetic target validation. Kdm4D-IN-1 resolves this bottleneck with demonstrated selectivity. • Potent KDM4D inhibition: IC50 = 0.41 ± 0.03 µM • High selectivity: IC50 >10 µM against KDM2B, KDM3B, and KDM5A • Validated cellular activity: Reduces colony formation, migration, and invasion in renal cancer models (Caki-1, 786-O) Suitable as a chemical probe for target validation, reference standard for medicinal chemistry, and selective tool for chromatin biology studies.

Molecular Formula C11H7N5O
Molecular Weight 225.21 g/mol
Cat. No. B560595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKdm4D-IN-1
Molecular FormulaC11H7N5O
Molecular Weight225.21 g/mol
Structural Identifiers
SMILESCC1=NN2C(=C1C#N)NC(=O)C3=C2N=CC=C3
InChIInChI=1S/C11H7N5O/c1-6-8(5-12)10-14-11(17)7-3-2-4-13-9(7)16(10)15-6/h2-4H,1H3,(H,14,17)
InChIKeyFIRSAIIBSBCBTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kdm4D-IN-1: A Selective KDM4D Inhibitor


Kdm4D-IN-1 is a novel small molecule inhibitor of histone lysine demethylase 4D (KDM4D), also known as JMJD2D, a member of the Jumonji C (JmjC) domain-containing family of histone demethylases [1]. This compound, identified through a docking-based virtual screening campaign followed by structure-activity relationship optimization, represents a new chemotype within the pyrazolo[1,5-a]pyrimidine-3-carbonitrile class [1]. KDM4D plays a critical role in chromatin regulation and has been implicated in the progression of several cancers, making it a target of significant interest for epigenetic drug discovery and biological research . Kdm4D-IN-1 serves as a high-quality, commercially available chemical probe for dissecting KDM4D-specific functions in cellular and in vivo models .

Kdm4D-IN-1 Isoform Selectivity


The KDM4 family of histone demethylases exhibits distinct and often non-redundant biological roles across different isoforms (KDM4A, KDM4B, KDM4C, KDM4D) [1]. Indiscriminate pan-KDM4 inhibition can confound experimental interpretation by simultaneously disrupting multiple epigenetic regulatory pathways, leading to ambiguous or misleading conclusions about target-specific biology [2]. The utility of a KDM4D inhibitor for precise mechanistic studies is therefore fundamentally dependent on its ability to discriminate against other KDM isoforms and related histone demethylases. Kdm4D-IN-1 was specifically developed and optimized to address this challenge, providing a level of target specificity that cannot be assumed for other KDM4 inhibitors [3]. Substituting it with a less selective analog, such as a pan-inhibitor or one with a different isoform bias, would compromise the validity of any study requiring a clean KDM4D-specific perturbation.

Kdm4D-IN-1 Comparative Evidence


Superior Potency Over KDM4D-IN-3

Kdm4D-IN-1 demonstrates significantly higher potency against the target KDM4D enzyme compared to KDM4D-IN-3, a structurally related small molecule inhibitor. This difference in biochemical activity is a primary driver for selecting Kdm4D-IN-1 for most research applications. The IC50 value for Kdm4D-IN-1 is 0.41 ± 0.03 μM . In contrast, the IC50 for KDM4D-IN-3 is 4.8 μM [1].

KDM4D Histone Demethylase Inhibitor Potency

Selectivity Advantage Over JIB-04 and QC6352

A key differentiator for Kdm4D-IN-1 is its pronounced selectivity profile against a panel of other histone demethylases, which stands in contrast to the broad activity of pan-inhibitors. Kdm4D-IN-1 is essentially inactive against KDM2B, KDM3B, and KDM5A (all IC50 > 10 μM) . In contrast, the pan-inhibitor JIB-04 potently inhibits multiple isoforms, with IC50 values ranging from 230 nM to 1100 nM across JARID1A, JMJD2E, JMJD3, JMJD2A, JMJD2B, and JMJD2C, and inhibits KDM4D with an IC50 of 290 nM . Similarly, QC6352 is a potent pan-KDM4 inhibitor with IC50s of 104 nM (KDM4A), 56 nM (KDM4B), 35 nM (KDM4C), and 104 nM (KDM4D) .

KDM4D Histone Demethylase Selectivity

Superior Isoform Selectivity vs ML324

While ML324 is also a KDM4 family inhibitor, its selectivity profile is significantly broader and its potency against KDM4D is substantially weaker compared to Kdm4D-IN-1. Kdm4D-IN-1 exhibits an IC50 of 0.41 μM for KDM4D and demonstrates minimal activity against a panel of other KDMs . ML324, on the other hand, has a reported IC50 of 0.92 μM for JMJD2E and is known to inhibit other JMJD2 family members . This indicates that ML324 is not a specific probe for KDM4D and will inhibit multiple KDM4 isoforms.

KDM4D JMJD2D Isoform Selectivity

Functional Activity in Renal Cancer Models

The functional efficacy of Kdm4D-IN-1 has been validated in multiple cancer cell lines, confirming its utility in cellular assays beyond biochemical inhibition. Treatment of Caki-1 clear cell renal carcinoma cells and 786-O adenocarcinoma cells with Kdm4D-IN-1 at a concentration of 0.5 μM for 24 hours resulted in decreased colony formation, migration, and invasion compared to vehicle-treated controls [1].

KDM4D Cancer Cellular Efficacy

Kdm4D-IN-1 Applications


KDM4D Function in Epigenetic Studies

For researchers aiming to isolate the specific role of KDM4D in gene regulation, chromatin modification, or cellular processes, Kdm4D-IN-1 is the preferred tool. Its demonstrated selectivity over other KDM isoforms (IC50 >10 µM for KDM2B, KDM3B, and KDM5A) ensures that observed phenotypic changes, such as alterations in H3K9 methylation status [1], can be attributed with higher confidence to the inhibition of KDM4D rather than off-target effects on related demethylases.

KDM4D Target Validation in Oncology

Kdm4D-IN-1 is an essential chemical probe for target validation studies in oncology. Its robust cellular activity in cancer-relevant models, including the demonstrated reduction in colony formation, migration, and invasion of renal cancer cell lines [2], provides the functional evidence needed to establish KDM4D as a viable drug target. This data is crucial for justifying further investment in KDM4D-focused drug discovery programs and for benchmarking potential lead compounds.

Benchmark for KDM4D Inhibitor SAR

Given its well-characterized potency (IC50 of 0.41 ± 0.03 µM) [3] and the availability of co-crystal structural data detailing its unique binding mode , Kdm4D-IN-1 serves as an excellent reference standard and lead compound. Medicinal chemists can use it as a benchmark to assess the relative potency and selectivity of newly synthesized KDM4D inhibitors, and as a starting point for structure-based drug design to optimize pharmacokinetic or pharmacodynamic properties.

Superior Alternative to Pan-KDM4 Inhibitors

In experiments where the goal is to investigate KDM4D-specific biology, Kdm4D-IN-1 is a necessary replacement for pan-KDM4 inhibitors like JIB-04 or QC6352. The broad activity of these pan-inhibitors across multiple KDM4 isoforms (KDM4A, 4B, 4C, and others) confounds results and prevents clear interpretation of KDM4D's unique contribution. Kdm4D-IN-1's selective profile resolves this issue, enabling cleaner, more interpretable data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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